(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid
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Overview
Description
(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid is a naturally occurring compound that can be isolated from the bunge auriculate flower . This compound is known for its antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Industrial Production Methods: The focus has primarily been on isolating the compound from natural sources rather than synthesizing it on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: (2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions for these reactions are not extensively detailed in the available literature .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction. For instance, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid has several scientific research applications due to its antioxidant and anti-inflammatory properties . In chemistry, it is used to study the mechanisms of antioxidant activity. In biology and medicine, it is investigated for its potential therapeutic effects in treating inflammatory conditions and oxidative stress-related diseases . Additionally, the compound is explored for its industrial applications in developing natural antioxidant formulations .
Mechanism of Action
The mechanism of action of (2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid involves its ability to scavenge free radicals and inhibit inflammatory pathways . The molecular targets include various enzymes and signaling pathways involved in oxidative stress and inflammation . By interacting with these targets, the compound exerts its antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to (2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid include other naturally occurring antioxidants and anti-inflammatory agents such as flavonoids and polyphenols . These compounds share similar mechanisms of action and are often found in various plants and natural sources .
Uniqueness: What sets this compound apart is its specific chemical structure, which contributes to its unique antioxidant and anti-inflammatory properties . Its ability to be isolated from the bunge auriculate flower also adds to its uniqueness compared to other similar compounds .
Properties
Molecular Formula |
C12H18O5 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2E,4E,8S)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid |
InChI |
InChI=1S/C12H18O5/c1-8(10(13)7-11(14)15)5-3-4-6-9(2)12(16)17/h3-4,6,8,10,13H,5,7H2,1-2H3,(H,14,15)(H,16,17)/b4-3+,9-6+/t8?,10-/m0/s1 |
InChI Key |
MFAZHXZFFOFQJM-FDTVYWJCSA-N |
Isomeric SMILES |
CC(C/C=C/C=C(\C)/C(=O)O)[C@H](CC(=O)O)O |
Canonical SMILES |
CC(CC=CC=C(C)C(=O)O)C(CC(=O)O)O |
Origin of Product |
United States |
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